borapetoside A
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Overview
Description
Preparation Methods
Borapetoside A is typically extracted from the Tinospora crispa plant. The extraction process involves drying the plant material, followed by solvent extraction using methanol or ethanol . The extract is then subjected to chromatographic techniques to isolate this compound.
Chemical Reactions Analysis
Borapetoside A undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, particularly at the glycosidic linkage.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Mechanism of Action
Borapetoside A exerts its effects primarily through the activation of the peroxisome proliferator-activated receptor gamma (PPARG) pathway . This activation enhances insulin sensitivity and promotes glucose uptake in cells. Additionally, this compound inhibits the activity of enzymes involved in gluconeogenesis, thereby reducing glucose production in the liver .
Comparison with Similar Compounds
Borapetoside A is often compared with other clerodane diterpenoids such as borapetoside B, tinoscorside A, and makisterone C . These compounds share similar structural features but differ in their specific biological activities. For instance, borapetoside B inhibits tumor necrosis factor (TNF) cytokines, while this compound primarily targets the PPARG pathway . This distinction highlights the unique therapeutic potential of this compound in managing metabolic disorders.
Properties
CAS No. |
100202-29-7 |
---|---|
Molecular Formula |
C26H34O12 |
Molecular Weight |
538.5 g/mol |
IUPAC Name |
(1S,2S,4S,7R,9S,12S,13S,16S)-4-(furan-3-yl)-12-hydroxy-2,16-dimethyl-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,10-dioxatetracyclo[7.6.1.02,7.012,16]hexadecane-6,11-dione |
InChI |
InChI=1S/C26H34O12/c1-24-8-13(11-5-6-34-10-11)35-21(31)12(24)7-17-25(2)15(24)3-4-16(26(25,33)23(32)38-17)37-22-20(30)19(29)18(28)14(9-27)36-22/h5-6,10,12-20,22,27-30,33H,3-4,7-9H2,1-2H3/t12-,13-,14+,15-,16-,17-,18+,19-,20+,22-,24+,25-,26-/m0/s1 |
InChI Key |
GCXIISSOWSXMCD-MZYRCUENSA-N |
Isomeric SMILES |
C[C@@]12C[C@H](OC(=O)[C@@H]1C[C@H]3[C@@]4([C@H]2CC[C@@H]([C@@]4(C(=O)O3)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C6=COC=C6 |
SMILES |
CC12CC(OC(=O)C1CC3C4(C2CCC(C4(C(=O)O3)O)OC5C(C(C(C(O5)CO)O)O)O)C)C6=COC=C6 |
Canonical SMILES |
CC12CC(OC(=O)C1CC3C4(C2CCC(C4(C(=O)O3)O)OC5C(C(C(C(O5)CO)O)O)O)C)C6=COC=C6 |
Synonyms |
borapetoside A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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